4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
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Overview
Description
The compound "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" is a synthetic molecule known for its intriguing chemical structure and potential applications in various scientific fields. This compound's structure includes a piperazine ring, a fluoro-substituted benzyl group, and a benzisoquinoline moiety, making it a topic of interest for researchers exploring novel chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" typically involves a multi-step process:
Formation of the Benzisoquinoline Core: : The initial step often involves constructing the 1,3-dioxo-1H-benzo[de]isoquinoline core. This can be achieved through a series of cyclization reactions starting from commercially available precursors.
Functionalization: : The 2-ethyl group is introduced via alkylation reactions, ensuring the proper positioning of the ethyl group on the benzisoquinoline core.
Addition of the Fluorobenzyl Group: : The incorporation of the 4-fluorobenzyl group onto the piperazine ring is accomplished through nucleophilic substitution reactions. This step may require the use of specific solvents and conditions to achieve high yields.
Formation of the Piperazine Carboxamide: : The final step involves coupling the functionalized benzisoquinoline with the piperazine carboxamide. This step typically utilizes coupling reagents and specific reaction conditions to ensure efficient product formation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might employ batch or continuous flow processes to optimize yields and scalability. Process optimization, including reaction time, temperature, solvent selection, and purification methods, is crucial to achieve high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, potentially leading to modifications on the benzisoquinoline core.
Reduction: : Reduction reactions might affect the carbonyl groups present in the structure.
Substitution: : The fluoro-substituted benzyl group and the piperazine moiety offer sites for nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: : Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The reactions mentioned can lead to various derivatives of the original compound, with modifications primarily on the benzisoquinoline core or the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and molecular interactions.
Biology
In biological studies, this compound might be investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids. Its unique functional groups allow for specific binding and modulation of biological pathways.
Medicine
In medicinal chemistry, this compound could be a lead compound for developing new therapeutic agents. Researchers may explore its potential as an inhibitor or activator of specific enzymes or receptors, targeting diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound might find applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets within cells. The benzisoquinoline core and the piperazine moiety provide multiple points of interaction with proteins or enzymes, potentially modulating their activity. The fluorobenzyl group may enhance binding affinity or selectivity, contributing to the compound's overall efficacy.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" stands out due to its specific combination of functional groups and the presence of the fluorobenzyl moiety, which can influence its chemical and biological properties.
List of Similar Compounds
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-benzylpiperazine-1-carboxamide: : A similar compound lacking the fluorine substitution.
1-(4-Fluorobenzyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine: : Another variant differing in the position of the carboxamide group.
These comparisons highlight the unique aspects of the compound , underlining its potential as a valuable entity in scientific research.
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Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c27-20-9-7-18(8-10-20)17-28-26(34)30-14-11-29(12-15-30)13-16-31-24(32)21-5-1-3-19-4-2-6-22(23(19)21)25(31)33/h1-10H,11-17H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRZYAVKNCUISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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